An In-depth Technical Guide to 2-Chloro-1-(1H-indol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-1-(1H-indol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Chloro-1-(1H-indol-5-yl)ethanone, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, analytical characterization, and its pivotal role in the creation of novel therapeutic agents.
Core Compound Profile
2-Chloro-1-(1H-indol-5-yl)ethanone is a heterocyclic compound featuring an indole scaffold, a privileged structure in numerous biologically active molecules. Its utility as a synthetic intermediate stems from the reactive α-chloroketone moiety, which allows for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 103028-56-4 | [1] |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Melting Point | 139 °C | [1] |
| SMILES | C1=CC2=C(C=CN2)C=C1C(=O)CCl | [1] |
Strategic Synthesis: The Friedel-Crafts Acylation Approach
The synthesis of 2-Chloro-1-(1H-indol-5-yl)ethanone is most effectively achieved through the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[2]
The choice of a Lewis acid catalyst is critical for the success of this reaction. While various Lewis acids can be employed, zirconyl chloride (ZrCl₄) has been shown to be particularly effective for the acylation of indoles.[3] This is because ZrCl₄ minimizes common side reactions that arise from the high nucleophilicity of the indole ring, leading to a more regioselective and chemoselective acylation at the C5 position.[3]
The underlying principle of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl chloride in the presence of a Lewis acid. This acylium ion is then attacked by the electron-rich indole ring. The indole nucleus can be acylated at various positions, but with appropriate control of reaction conditions and the choice of catalyst, acylation at the C5 position can be favored.
Caption: Generalized workflow for the Friedel-Crafts acylation of indole.
Step-by-Step Synthesis Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-Indole and a suitable anhydrous solvent (e.g., dichloromethane).
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Catalyst Addition: Cool the mixture to 0°C in an ice bath and slowly add the Lewis acid catalyst (e.g., ZrCl₄) portion-wise while stirring.
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Acylating Agent Addition: Dissolve chloroacetyl chloride in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Separate the organic layer, and extract the aqueous layer with the solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-1-(1H-indol-5-yl)ethanone.
Analytical Characterization
The identity and purity of the synthesized 2-Chloro-1-(1H-indol-5-yl)ethanone should be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the methylene protons adjacent to the carbonyl and chlorine. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the chlorine, and the carbons of the indole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (193.63 g/mol ).[1] |
| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-Cl stretch. |
| Melting Point | A sharp melting point around 139 °C, indicative of high purity.[1] |
Significance in Drug Discovery and Development
The indole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[4] 2-Chloro-1-(1H-indol-5-yl)ethanone serves as a versatile intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications. The α-chloroketone functionality is a key reactive handle that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of CBP/EP300 bromodomains, which are therapeutic targets for castration-resistant prostate cancer.[5] The ability to readily modify the core structure of 2-Chloro-1-(1H-indol-5-yl)ethanone makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Caption: Drug discovery workflow utilizing 2-Chloro-1-(1H-indol-5-yl)ethanone.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-1-(1H-indol-5-yl)ethanone.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.[7]
Conclusion
2-Chloro-1-(1H-indol-5-yl)ethanone is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its α-chloroketone group make it an ideal starting material for the development of novel indole-based compounds with therapeutic potential. A thorough understanding of its synthesis, characterization, and handling is essential for its effective utilization in research and drug development.
References
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Chauhan, D., & Chimni, S. S. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry, 76(10), 4043–4049. [Link]
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Wang, S., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 149, 236-253. [Link]
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indoles and Novel Fused Indole Derivatives: A Review of the Last Decade in Medicinal Chemistry. Current Medicinal Chemistry, 12(8), 887-937.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. Retrieved from [Link]
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